molecular formula C20H15F3N2O2S2 B2803490 N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1020979-99-0

N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2803490
CAS No.: 1020979-99-0
M. Wt: 436.47
InChI Key: HRFDYFZETLDVDL-UHFFFAOYSA-N
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Description

The compound N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring:

  • A thiazole core substituted at the 4-position with an acetamide group.
  • The acetamide nitrogen is further functionalized with a 2,6-difluorobenzyl moiety.
  • A thioether linkage at the thiazole’s 2-position, connecting to a 2-(4-fluorophenyl)-2-oxoethyl side chain.

This architecture combines fluorinated aromatic systems, a heterocyclic thiazole, and a ketone-containing side chain.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S2/c21-13-6-4-12(5-7-13)18(26)11-29-20-25-14(10-28-20)8-19(27)24-9-15-16(22)2-1-3-17(15)23/h1-7,10H,8-9,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFDYFZETLDVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS Number: 1020979-99-0) is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on existing research findings, including in vitro and in vivo studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15F3N2O2S2C_{20}H_{15}F_{3}N_{2}O_{2}S_{2}, with a molecular weight of 436.5 g/mol. The compound features a thiazole ring and a difluorobenzyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅F₃N₂O₂S₂
Molecular Weight436.5 g/mol
CAS Number1020979-99-0

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance, compounds with thiazole and fluorinated benzyl groups have shown significant inhibitory effects on various cancer cell lines.

  • In Vitro Studies :
    • A study reported that similar compounds exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating potent antitumor activity .
    • Another study demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting that the thiazole moiety is critical for antitumor efficacy .
  • In Vivo Studies :
    • In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition compared to control treatments .

Antimicrobial Activity

The presence of the thiazole ring is associated with antimicrobial properties. Research indicates that thiazole derivatives can exhibit activity against a range of pathogens:

  • Bacterial Activity :
    • Compounds similar to this acetamide have been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 10 µg/mL .
    • The mechanism often involves disruption of bacterial cell wall synthesis or function.
  • Fungal Activity :
    • Thiazole-containing compounds have also been evaluated for antifungal activity against Candida species, demonstrating potential as antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Thiazole Ring : Essential for antimicrobial and antitumor activities; modifications can lead to improved potency.

Case Studies

  • Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit HDAC (Histone Deacetylase), showing promising results with an IC50 value of 95 nM against HDAC3 .
  • Case Study 2 : Another study explored the combination therapy potential of thiazole derivatives with standard chemotherapeutic agents, resulting in synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit potent anticancer properties. For instance, derivatives containing thiazole rings have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth and proliferation .

Antimicrobial Properties

Compounds structurally related to N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide have demonstrated antimicrobial activity against both bacterial and fungal strains. The thiazole moiety is often linked to enhanced activity against resistant microbial strains, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound has potential as an inhibitor of various enzymes, including monoamine oxidase (MAO). Studies have shown that similar compounds can act as reversible and non-competitive inhibitors, which are crucial in treating neurological disorders by increasing the levels of neurotransmitters such as serotonin and dopamine .

Case Study 1: Anticancer Efficacy

In a study targeting breast cancer cells, derivatives of thiazole showed significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis through the activation of caspases. This suggests that this compound could be further investigated for its anticancer properties.

Case Study 2: Antimicrobial Testing

A series of compounds based on thiazole were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzyl group significantly enhanced antibacterial activity. This highlights the potential for this compound in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Functional Group Variations

Thiazole vs. Triazole Derivatives

Compounds such as S-alkylated 1,2,4-triazoles (e.g., [10–15] in ) share similarities with the target compound, including:

  • Thioether linkages (e.g., 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones ).
  • Fluorinated aryl groups (e.g., 2,4-difluorophenyl).

Key Differences :

  • Triazole cores () vs. thiazole cores (target compound). Triazoles exhibit distinct electronic properties due to the presence of three nitrogen atoms, which may influence hydrogen-bonding interactions and solubility compared to thiazoles .
  • The target compound’s 2-oxoethyl ketone group is absent in triazole derivatives from , which instead feature ethanone substituents .
Thiazole-Acetamide Derivatives

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () shares the thiazole-acetamide backbone but differs in substituents:

  • Dichlorophenyl vs. 2,6-difluorobenzyl group: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter lipophilicity and steric effects .
  • The target compound’s thioether-linked 4-fluorophenyl ketone side chain is absent in ’s simpler acetamide structure .

Substituent Effects on Physicochemical Properties

Fluorine Positioning
  • 2,6-Difluorobenzyl (target compound) vs.
  • 4-Fluorophenyl (target compound’s side chain) vs. halogen-free aryl groups : Fluorine’s electron-withdrawing effect can increase metabolic stability and modulate electronic interactions in biological systems.
Side-Chain Modifications
  • N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): Replaces the target’s thioether-4-fluorophenyl ketone with a pivalamide group.

Spectral and Crystallographic Comparisons

Infrared (IR) Spectroscopy
  • The target compound’s thioether linkage (C–S stretch ~600–700 cm⁻¹) and ketone carbonyl (C=O stretch ~1680 cm⁻¹) would differ from triazole derivatives in , which show C=S stretches at 1247–1255 cm⁻¹ and lack ketone groups .
  • ’s dichlorophenyl-acetamide exhibits N–H stretches at ~3300 cm⁻¹, similar to the target’s acetamide N–H .
Crystallography
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms 1-D chains via N–H⋯N hydrogen bonds (R₂²(8) motif). The target compound’s 4-fluorophenyl ketone may introduce additional dipolar interactions, altering crystal packing .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Spectral Features (IR) Reference
N-(2,6-difluorobenzyl)-2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide (Target) Thiazole 2,6-Difluorobenzyl; 4-fluorophenyl ketone Thioether, Acetamide, Ketone C=O ~1680 cm⁻¹; C–S ~650 cm⁻¹
S-Alkylated 1,2,4-triazoles [10–15] Triazole 2,4-Difluorophenyl; 4-X-phenylsulfonyl Thioether, Ethanone C=S ~1250 cm⁻¹; NH ~3278–3414 cm⁻¹
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Thiazole 2,6-Difluorobenzyl; Pivalamide Acetamide, Tert-butyl N–H ~3300 cm⁻¹; C=O ~1660 cm⁻¹
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl Acetamide N–H ~3300 cm⁻¹; C–Cl ~550 cm⁻¹

Q & A

Q. Basic

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Targeted enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .

How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

Q. Advanced

  • Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, temperature, catalyst loading) .
  • Response surface methodology (RSM) : Apply Central Composite Design (CCD) to model interactions between factors (e.g., reaction time vs. temperature) and maximize yield .
  • Robustness testing : Vary parameters within ±10% of optimal conditions to ensure reproducibility (e.g., 21–33% yield improvements observed in similar thiazole syntheses) .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. Advanced

  • Core modifications : Replace the thiazole ring with oxazole or pyridine to assess heterocycle impact on bioactivity .
  • Substituent variation : Compare difluorobenzyl with chlorobenzyl or methoxybenzyl groups to evaluate fluorine’s role in target binding .
  • Bioisosteric replacements : Substitute the acetamide moiety with sulfonamide or urea to probe hydrogen-bonding interactions .

How can computational methods enhance reaction design for this compound?

Q. Advanced

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and regioselectivity in thiazole formation .
  • Machine learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. THF for acylation steps) .
  • Molecular docking : Screen against protein targets (e.g., EGFR kinase) to prioritize synthetic analogs with predicted high affinity .

How should researchers resolve contradictions in spectral data during characterization?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., thiazole vs. benzyl protons) and confirm connectivity .
  • High-resolution MS (HRMS) : Distinguish between isobaric impurities (e.g., Cl vs. CF₃ substitutions) with sub-ppm mass accuracy .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cis/trans acetamide conformers) .

What methodologies are recommended for analyzing impurities in synthesized batches?

Q. Advanced

  • HPLC-PDA/MS : Quantify side products (e.g., unreacted intermediates) using gradient elution (C18 column, 0.1% TFA in water/acetonitrile) .
  • NMR relaxation studies : Detect trace impurities via T₁/T₂ measurements (e.g., residual solvents like DCM) .
  • Forced degradation : Expose to heat/light/pH extremes to identify labile functional groups (e.g., thioether oxidation to sulfones) .

How does the compound’s stability vary under different storage conditions?

Q. Basic

  • Thermal stability : Assess via TGA/DSC to determine decomposition temperatures (e.g., >150°C for solid-state stability) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • Hydrolytic stability : Test in buffered solutions (pH 1–13) to identify pH-sensitive bonds (e.g., acetamide hydrolysis) .

What in silico tools predict the compound’s metabolic pathways?

Q. Advanced

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely oxidation sites (e.g., benzyl C-H bonds) .
  • Phase II metabolism : Simulate glucuronidation/sulfation with SwissADME .
  • Toxicity risk : Screen for reactive metabolites (e.g., epoxides) using DEREK Nexus .

How can mechanistic studies elucidate the compound’s bioactivity?

Q. Advanced

  • Kinetic assays : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells .
  • CRISPR knockouts : Delete putative targets (e.g., kinases) to confirm functional dependency .

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